molecular formula C14H20N2O4 B2943684 N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 920387-95-7

N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2943684
CAS No.: 920387-95-7
M. Wt: 280.324
InChI Key: YTEAYHHSSZQRBB-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-(2-Methoxyphenethyl)oxalamide is a substituted oxalamide featuring two distinct substituents: a 2-methoxyethyl group and a 2-methoxyphenethyl group. Oxalamides are versatile scaffolds in medicinal chemistry and materials science due to their hydrogen-bonding capacity and tunable electronic properties .

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-10-9-16-14(18)13(17)15-8-7-11-5-3-4-6-12(11)20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEAYHHSSZQRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 2-methoxyphenethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

    Reduction: The oxalamide core is reduced to primary or secondary amines.

    Substitution: New functional groups replace the methoxy groups.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the oxalamide core play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N1-(4-Chlorophenyl)-N2-(2-Methoxyphenethyl)oxalamide (70)
  • Structure : Features a 4-chlorophenyl and 2-methoxyphenethyl group.
  • Synthesis : Prepared via General Procedure 1 (oxalyl chloride coupling) with 72% yield .
  • NMR Data : Methoxy protons resonate at δ 3.78 ppm (s, 3H), and aromatic protons show coupling patterns indicative of para-substitution .
  • Application : Likely explored as a cytochrome P450 inhibitor due to structural similarity to compounds in and .
N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)oxalamide (17)
  • Structure : Contains 4-methoxyphenethyl and 2-methoxyphenyl groups.
  • Synthesis : Lower yield (35%) compared to compound 70, suggesting steric or electronic challenges in coupling .
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336)
  • Structure : Combines a dimethoxybenzyl group with a pyridinylethyl chain.
  • Application : Approved as an umami flavor enhancer (Savorymyx® UM33) with regulatory approval in food products .
  • Key Difference : The pyridinylethyl substituent introduces aromatic nitrogen, enhancing solubility and flavor receptor interaction .

Physicochemical Properties

  • Methoxy Group NMR Signatures : Methoxy protons in analogs resonate at δ 3.70–3.78 ppm, consistent across derivatives .
  • Mass Spectrometry : Molecular ions ([M+H]+) for oxalamides range from m/z 332.9 to 423.27, depending on substituents . The target compound’s calculated molecular weight (C₁₉H₂₄N₂O₅) is 360.17 g/mol, suggesting an expected [M+H]+ peak near m/z 361.15.

Toxicity and Regulatory Considerations

  • Safety Profiles : S336 exhibits low toxicity in rodents, while chlorophenyl-containing analogs (e.g., compound 70) may require rigorous toxicity screening due to halogenated substituents .
  • Regulatory Pathways : Substituted oxalamides intended for pharmaceutical use must undergo pharmacokinetic and pharmacodynamic evaluations, whereas flavor compounds follow food-grade safety assessments .

Biological Activity

N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered interest in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H23N3O3
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 920387-95-7

The compound features an oxalamide structure, which is characterized by the presence of two amide groups linked to a central oxalic acid moiety. The methoxyethyl and methoxyphenethyl substituents contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor functions, influencing several biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) in certain types of cancer cells, potentially through the activation of caspase pathways.

Table 1: Summary of In Vitro Biological Activities

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Caspase activation
A549 (Lung Cancer)20Cell cycle arrest

In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding the compound's efficacy in tumor reduction. Notably, it has been observed to inhibit tumor growth in xenograft models.

Case Study: Tumor Growth Inhibition
A study conducted on mice bearing human breast cancer xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest moderate bioavailability with a half-life conducive for therapeutic applications.

Toxicological assessments indicate that while the compound shows efficacy against cancer cells, it may exhibit cytotoxic effects at higher concentrations on normal cells. Further studies are required to establish a therapeutic index.

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